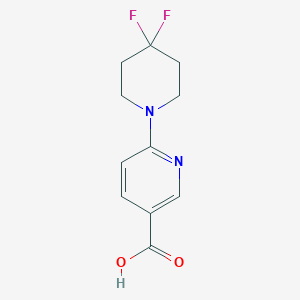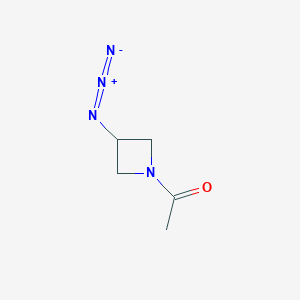
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
“2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C8H8F2N2 . It is a member of the azetidines and pyridines chemical classes . The compound is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring and an azetidine ring, both of which are heterocyclic structures . The azetidine ring is difluorinated, meaning it has two fluorine atoms attached .
Applications De Recherche Scientifique
Organic Synthesis and Drug Development
Compounds with structures similar to "2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine" have been extensively explored in organic synthesis and drug development. For example, oxazolidinone derivatives have been developed as novel antibacterial agents through an environmentally benign and cost-effective route, highlighting the compound's potential in synthesizing therapeutically relevant molecules (Yang et al., 2014). Similarly, pyrimidine-azetidinone analogues have shown significant antioxidant, antimicrobial, and antitubercular activities, indicating the compound's utility in developing new treatments for infectious diseases (Chandrashekaraiah et al., 2014).
Material Science and Catalysis
The compound's structural features, particularly the pyridine and azetidinone units, make it a candidate for material science applications, such as the development of new catalysts and functional materials. For instance, rhenium tricarbonyl complexes with modified nucleosides have been synthesized for potential use in imaging and therapeutic applications, demonstrating the compound's versatility in creating complex molecular architectures (Wei et al., 2005).
Anticancer and CNS Activities
Derivatives structurally related to "this compound" have been investigated for their biological activities, particularly in anticancer and central nervous system (CNS) applications. For instance, 2-azetidinones have been synthesized and evaluated for their antidepressant and nootropic activities, suggesting potential applications in CNS drug development (Thomas et al., 2016).
Computational Chemistry and Molecular Design
The compound's structural motifs are also of interest in computational chemistry and molecular design. Studies on related compounds have explored dynamic tautomerism and divalent N(I) character, providing insights into the electronic structure and reactivity of these molecules, which is crucial for designing molecules with specific properties (Bhatia et al., 2013).
Orientations Futures
The future directions for the study of “2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine” and similar compounds are promising. For instance, pyrimidine derivatives have been found to present better anti-fibrotic activities than certain existing drugs . This suggests that “this compound” and similar compounds could be developed into novel anti-fibrotic drugs .
Propriétés
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-6(11)2-1-3-12-7/h1-3H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDXNDIECXCJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


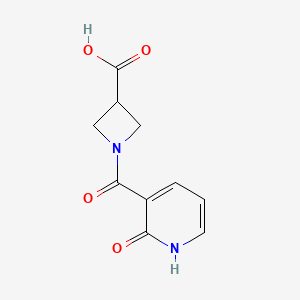
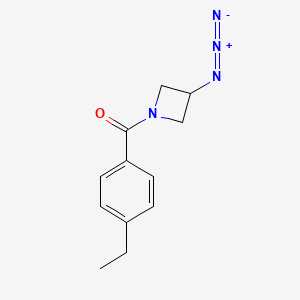
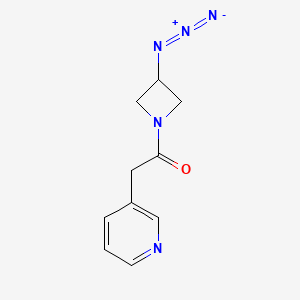


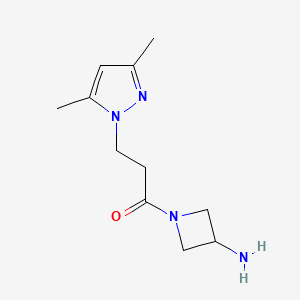
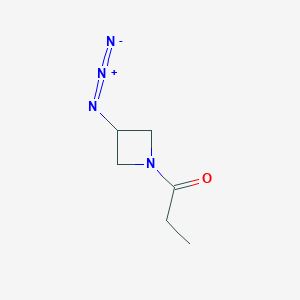
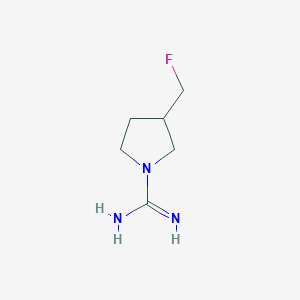

![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)

